molecular formula C14H20O3 B12602772 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one CAS No. 647008-30-8

1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one

Cat. No.: B12602772
CAS No.: 647008-30-8
M. Wt: 236.31 g/mol
InChI Key: UQAOCUNQJYRJGR-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one is an organic compound with the molecular formula C10H12O3 This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxy-3-methylbenzaldehyde and hexanone.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and hexanone in the presence of a suitable catalyst, such as sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Hydroxy-4-methoxyacetophenone: Shares similar functional groups but differs in the length of the carbon chain.

    4-Hydroxy-3-methoxyphenylacetone: Similar structure with variations in the position of functional groups.

Uniqueness: 1-(2-Hydroxy-4-methoxy-3-methylphenyl)hexan-1-one is unique due to its specific combination of functional groups and the hexanone chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

647008-30-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxy-3-methylphenyl)hexan-1-one

InChI

InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9-13(17-3)10(2)14(11)16/h8-9,16H,4-7H2,1-3H3

InChI Key

UQAOCUNQJYRJGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C=C1)OC)C)O

Origin of Product

United States

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